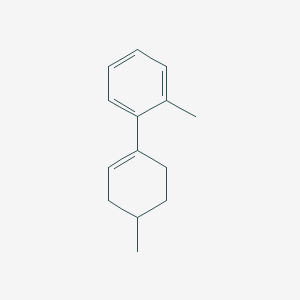

2',4-Dimethyl-2,3,4,5-tetrahydro-1,1'-biphenyl

Description

Properties

IUPAC Name |

1-methyl-2-(4-methylcyclohexen-1-yl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18/c1-11-7-9-13(10-8-11)14-6-4-3-5-12(14)2/h3-6,9,11H,7-8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCWXVKFRMDNZSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=CC1)C2=CC=CC=C2C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4-Dimethyl-2,3,4,5-tetrahydro-1,1’-biphenyl typically involves the hydrogenation of 2’,4-Dimethylbiphenyl under specific conditions. The process can be carried out using a hydrogenation catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The reaction is usually conducted at elevated temperatures and pressures to ensure complete hydrogenation of the biphenyl core.

Industrial Production Methods

In an industrial setting, the production of 2’,4-Dimethyl-2,3,4,5-tetrahydro-1,1’-biphenyl can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, including temperature, pressure, and hydrogen flow rate, ensuring consistent product quality and yield. The use of high-efficiency catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2’,4-Dimethyl-2,3,4,5-tetrahydro-1,1’-biphenyl can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding biphenyl ketones or quinones.

Reduction: Further reduction can lead to the formation of fully hydrogenated biphenyl derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.

Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

Major Products Formed

Oxidation: Biphenyl ketones or quinones.

Reduction: Fully hydrogenated biphenyl derivatives.

Substitution: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has shown that derivatives of 2',4-Dimethyl-2,3,4,5-tetrahydro-1,1'-biphenyl exhibit promising anticancer properties. For instance, compounds related to this biphenyl structure have been evaluated for their antiproliferative effects against various cancer cell lines. One study highlighted that certain derivatives demonstrated significant activity against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cell lines with IC50 values indicating potent efficacy .

Antimicrobial Properties

The compound's derivatives have also been investigated for their antimicrobial activities. Several studies indicate that modifications to the biphenyl structure can enhance antibacterial and antifungal effects. For example, derivatives have been shown to possess significant activity against pathogens such as Staphylococcus aureus and Escherichia coli . The structure's ability to disrupt microbial cell membranes is a key mechanism behind its efficacy.

Neuroprotective Effects

Recent studies suggest that this compound may have neuroprotective properties. Research indicates that certain analogs can reduce oxidative stress in neuronal cells and may be beneficial in treating neurodegenerative diseases .

Material Science Applications

Polymer Additives

The biphenyl structure is useful in the development of advanced materials. It can serve as a building block for polymers with enhanced thermal stability and mechanical properties. Research has shown that incorporating this compound into polymer matrices can improve their resistance to degradation under thermal stress .

Liquid Crystalline Materials

This compound has potential applications in the field of liquid crystals. Its unique molecular structure allows for the formation of liquid crystalline phases that are crucial in the development of high-performance display technologies . The alignment properties of the biphenyl groups facilitate the manipulation of light in these materials.

Data Tables

Case Studies

Case Study 1: Anticancer Activity Evaluation

A series of derivatives were synthesized based on the core structure of this compound and tested for their anticancer properties. The results demonstrated that specific modifications led to increased potency against breast cancer cells compared to standard chemotherapeutic agents.

Case Study 2: Development of Antimicrobial Agents

In a systematic study aimed at developing new antimicrobial agents, several derivatives were screened for activity against common bacterial strains. The findings indicated that certain modifications significantly enhanced bactericidal activity while maintaining low toxicity profiles.

Mechanism of Action

The mechanism of action of 2’,4-Dimethyl-2,3,4,5-tetrahydro-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share the 2,3,4,5-tetrahydro-1,1'-biphenyl scaffold but differ in substituents:

Physicochemical Properties and Reactivity

Physical Properties

Reactivity in Catalytic Reactions

- Hydrogenation : The parent compound (2,3,4,5-tetrahydro-1,1'-biphenyl) undergoes quantitative hydrogenation under mild conditions with Pd catalysts . Methyl substituents likely enhance steric hindrance, slowing reaction rates compared to unsubstituted analogs.

- Diels-Alder Reactions : Methyl and carboxylate derivatives (e.g., compounds 6 and 7 in ) participate in one-pot Diels-Alder/cross-coupling reactions, with regioselectivity influenced by substituent positioning .

Functional Comparisons

Electronic Effects

Steric Effects

- Trimethyl Derivatives : The 4,4,4'-trimethyl analog (C₁₅H₂₀) exhibits significant steric bulk, which may hinder access to catalytic sites in Pd-mediated reactions .

- Ethoxy Groups : The 3'-ethoxy substituent in C₁₆H₂₂O introduces both steric and electronic modulation, affecting solubility in polar solvents .

Biological Activity

2',4-Dimethyl-2,3,4,5-tetrahydro-1,1'-biphenyl (commonly referred to as DMTHB) is a bicyclic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of DMTHB can be represented as follows:

- Molecular Formula : C15H18

- Molecular Weight : 210.30 g/mol

- CAS Number : 771-98-2

The compound features a biphenyl core with two methyl groups at the 2' and 4' positions and a tetrahydro configuration that contributes to its unique biological properties.

Pharmacological Effects

Research indicates that DMTHB exhibits several pharmacological activities:

- Antitumor Activity : DMTHB has been investigated for its potential antitumor effects. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, one study reported an IC50 value of approximately 10 µM against breast cancer cells .

- Neuroprotective Effects : The compound has also been evaluated for neuroprotective properties. It was found to reduce oxidative stress and apoptosis in neuronal cell cultures, suggesting its potential in treating neurodegenerative diseases .

- Antimicrobial Activity : Preliminary studies have indicated that DMTHB possesses antimicrobial properties against certain bacterial strains. Its efficacy was demonstrated through zone of inhibition assays, where it showed significant activity against both Gram-positive and Gram-negative bacteria .

The biological activity of DMTHB is believed to be mediated through multiple mechanisms:

- Inhibition of Enzymatic Pathways : DMTHB has been shown to inhibit specific enzymes involved in tumor growth and proliferation. For example, it acts as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways associated with cancer progression .

- Modulation of Signal Transduction Pathways : The compound interacts with various signaling pathways, including those involving protein kinases and transcription factors that regulate cell survival and apoptosis .

Study on Antitumor Activity

A notable study explored the antitumor effects of DMTHB on MDA-MB-231 breast cancer cells. The researchers treated cells with varying concentrations of DMTHB and assessed cell viability using MTT assays. The results demonstrated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 70 |

| 20 | 40 |

This study indicates that DMTHB may serve as a candidate for further development in cancer therapeutics.

Neuroprotective Study

In another investigation focused on neuroprotection, DMTHB was administered to neuronal cultures exposed to oxidative stress. The findings revealed that DMTHB significantly decreased markers of oxidative damage and apoptosis compared to control groups.

| Treatment | Oxidative Stress Markers (µM) |

|---|---|

| Control | 25 |

| DMTHB (10 µM) | 15 |

| DMTHB (20 µM) | 8 |

These results support the hypothesis that DMTHB could be beneficial in neuroprotective applications.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2',4-Dimethyl-2,3,4,5-tetrahydro-1,1'-biphenyl, and how do reaction conditions affect yield?

- Methodological Answer :

- Multi-step synthesis : Begin with biphenyl precursors and employ alkylation or cyclization reactions. For example, use Friedel-Crafts alkylation to introduce methyl groups at the 2' and 4 positions, followed by hydrogenation to saturate the tetrahydro ring .

- Critical factors : Temperature (e.g., 80–120°C for cyclization), solvent polarity (polar aprotic solvents enhance reaction rates), and catalyst selection (e.g., Lewis acids like AlCl₃ for alkylation).

- Yield optimization : Monitor intermediates via TLC and optimize stoichiometric ratios (e.g., 1:1.2 molar ratio of precursor to methylating agent) to minimize side products .

| Synthetic Route | Key Reagents | Yield (%) | Conditions |

|---|---|---|---|

| Friedel-Crafts Alkylation | AlCl₃, CH₃I | 65–75 | 100°C, anhydrous DCM |

| Hydrogenation | H₂, Pd/C | 85–90 | 50 psi, EtOH |

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- NMR spectroscopy : Use ¹H NMR to confirm methyl group positions (δ 1.2–1.5 ppm for CH₃) and aromatic protons (δ 6.8–7.2 ppm for biphenyl). ¹³C NMR identifies quaternary carbons in the tetrahydro ring .

- Mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₄H₁₈) via exact mass analysis (expected m/z: 186.1412) .

- X-ray crystallography : Resolve stereochemical ambiguities in the tetrahydro ring, if crystalline derivatives are obtainable .

Advanced Research Questions

Q. How does the conformational flexibility of this compound influence its reactivity in different solvent systems?

- Methodological Answer :

- Conformational analysis : Perform DFT calculations (e.g., Gaussian 16) to model chair vs. boat conformations of the tetrahydro ring. Solvent effects (polar vs. nonpolar) can stabilize specific conformers, altering reaction pathways .

- Experimental validation : Use variable-temperature NMR to observe dynamic equilibria between conformers in solvents like DMSO-d₆ (polar) vs. CDCl₃ (nonpolar) .

- Reactivity implications : In polar solvents, increased ring strain may enhance electrophilic substitution at the 4-methyl position .

Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., ΔHf, solubility) for this compound across studies?

- Methodological Answer :

- Standardized protocols : Replicate measurements using IUPAC-recommended calorimetry (e.g., DSC for ΔHf) and shake-flask methods for solubility. Control variables like purity (>98% via HPLC) and solvent batch .

- Cross-lab validation : Collaborate with independent labs to compare data under identical conditions (e.g., 25°C, 1 atm) and publish interlaboratory studies .

- Error analysis : Apply statistical tools (e.g., ANOVA) to identify outliers and systematic biases in instrumentation .

Q. What strategies mitigate stereochemical byproducts during asymmetric synthesis of this compound derivatives?

- Methodological Answer :

- Chiral catalysts : Use enantioselective catalysts like BINAP-metal complexes (e.g., Ru-BINAP for hydrogenation) to control stereochemistry .

- Kinetic resolution : Optimize reaction time and temperature to favor the desired enantiomer (e.g., lower temps slow racemization).

- Analytical QC : Employ chiral HPLC (e.g., Chiralpak AD-H column) with UV/ECD detection to quantify enantiomeric excess (ee > 95%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.